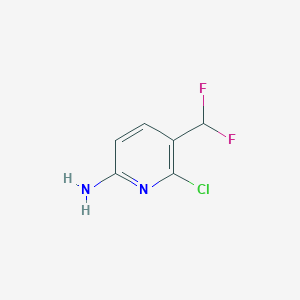
2-Pyridinamine, 6-chloro-5-(difluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(difluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a difluoromethyl group at the 5th position, and an amine group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloropyridin-2-amine with difluoromethylating agents under specific conditions to introduce the difluoromethyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-5-(difluoromethyl)pyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(difluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as dimethylformamide or ethanol under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Chloro-5-(difluoromethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation in various research studies.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-Chloro-6-(difluoromethyl)pyridin-2-amine
- 6-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 6-Chloro-5-(fluoromethyl)pyridin-2-amine
Uniqueness
6-Chloro-5-(difluoromethyl)pyridin-2-amine is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the pyridine ring makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H5ClF2N2 |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
6-chloro-5-(difluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5ClF2N2/c7-5-3(6(8)9)1-2-4(10)11-5/h1-2,6H,(H2,10,11) |
InChI Key |
HJJIFBLZFJBHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B15330456.png)

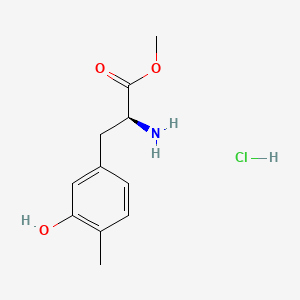
![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)

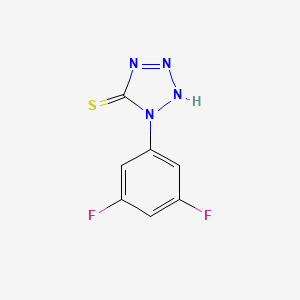
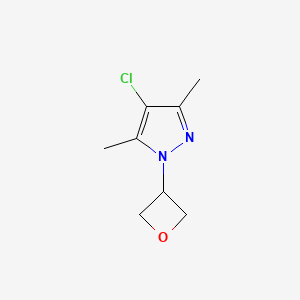
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
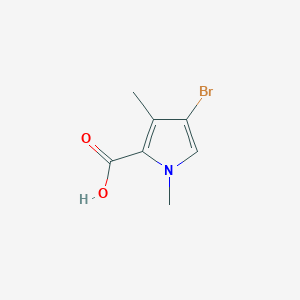
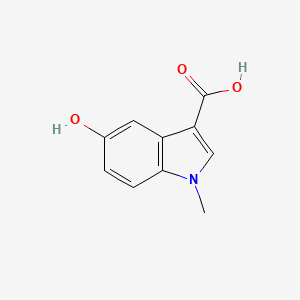
![tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15330523.png)
![3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B15330535.png)


